5-Chloro-2-(4-isopropylphenoxy)aniline
Overview
Description
5-Chloro-2-(4-isopropylphenoxy)aniline: is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chloro group, an isopropylphenoxy group, and an aniline moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
Chemistry: 5-Chloro-2-(4-isopropylphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe in proteomics to investigate protein-ligand interactions .
Medicine: While not a drug itself, this compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been involved in the formation of carbon–carbon bonds via suzuki–miyaura cross-coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-isopropylphenoxy)aniline typically involves the nucleophilic substitution of a chloro group on a benzene ring with an aniline derivative. One common method is the reaction of 4-isopropylphenol with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The nitration of 4-isopropylphenol with nitric acid, followed by catalytic hydrogenation, is a common approach. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(4-isopropylphenoxy)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The nitro group in the precursor compound can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Chloro-4-isopropylaniline: Similar structure but lacks the phenoxy group.
4-Chloro-2-isopropylphenol: Similar structure but lacks the aniline moiety.
5-Chloro-2-nitroaniline: Precursor compound with a nitro group instead of an amine.
Uniqueness: 5-Chloro-2-(4-isopropylphenoxy)aniline is unique due to the presence of both the chloro and isopropylphenoxy groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-chloro-2-(4-propan-2-ylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJDWKYTQOAMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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